

# The Dichotomous Role of CD161 in HIV and HCV Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CD161     |           |
| Cat. No.:            | B15569029 | Get Quote |

#### For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the C-type lectin receptor **CD161** and its complex role in the immunopathogenesis of Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV) infections. This guide provides a detailed examination of **CD161**-expressing immune cells, their functional characteristics, associated signaling pathways, and key experimental methodologies.

**CD161**, a marker historically associated with Natural Killer (NK) cells, is now recognized as a critical player in T cell biology, delineating functionally distinct subsets of T lymphocytes. Its expression and function are significantly altered during chronic viral infections, presenting both potential therapeutic targets and challenges in the development of effective immunotherapies.

## **CD161** Expression and Function in HCV Infection

In the context of HCV infection, a virus primarily targeting the liver, **CD161** expression is notably upregulated on virus-specific CD8+ T cells.[1] This elevated expression is a hallmark of a distinct T cell differentiation pathway characterized by a pro-inflammatory phenotype. These **CD161**+ T cells are capable of producing inflammatory cytokines like interferon-gamma (IFN- $\gamma$ ) and tumor necrosis factor-alpha (TNF- $\alpha$ ), but exhibit limited cytotoxic capabilities, with low levels of granzyme B and perforin, and proliferate poorly.[1] This functional dichotomy suggests a role for **CD161**+ T cells in the chronic inflammation and liver damage associated with HCV infection.[2][3][4][5]



CD161+ CD4+ T cells are also enriched in the liver during chronic hepatitis C and are associated with the co-secretion of IL-22 and IFN-y.[6] Furthermore, the expression of CD161 on CD8+ T cells is closely linked to the chemokine receptor CXCR6, which plays a crucial role in liver homing, suggesting a mechanism for the accumulation of these cells in the infected organ.[1]

## The Depletion of CD161++/MAIT Cells in HIV Infection

In stark contrast to HCV infection, HIV infection is characterized by a profound and early decrease in a specific subset of **CD161**-expressing T cells: the **CD161**++/MAIT (Mucosal-Associated Invariant T) cells.[7][8] This depletion occurs in both peripheral blood and mucosal tissues, particularly the gut, and is not reversed by highly active antiretroviral therapy (HAART). [7][8]

MAIT cells are crucial for mucosal immunity and defense against pathogens.[7] Their loss in HIV infection may contribute to impaired mucosal barrier function, leading to microbial translocation and systemic immune activation, which are key drivers of HIV disease progression.[7] The mechanisms behind this depletion are thought to involve accumulation in tissues and activation-induced cell death.[7][8] Interestingly, some studies suggest that the apparent reduction in peripheral MAIT cells might be due in part to a loss of **CD161** expression rather than solely cell death or tissue trafficking.[9][10]

### **Quantitative Data Summary**

To facilitate a clear comparison of the differential impact of HIV and HCV on **CD161**-expressing T cells, the following tables summarize key quantitative findings from the cited literature.

Table 1: **CD161** Expression on CD8+ T Cells in Viral Infections



| Viral Infection          | Cell<br>Population                 | Median<br>Expression in<br>Peripheral<br>Blood | Expression in<br>Tissue (Liver) | Reference |
|--------------------------|------------------------------------|------------------------------------------------|---------------------------------|-----------|
| HCV                      | HCV-specific<br>CD8+ T cells       | 16.8%                                          | 57.6%                           | [1]       |
| HIV                      | HIV-specific<br>CD8+ T cells       | 3.3%                                           | Not specified                   | [1]       |
| Cytomegalovirus<br>(CMV) | CMV-specific<br>CD8+ T cells       | 3.4%                                           | Not specified                   | [1]       |
| Influenza                | Influenza-specific<br>CD8+ T cells | 3.4%                                           | Not specified                   | [1]       |

Table 2: Characteristics of **CD161+**  $\gamma\delta$  T Cells in Chronic HCV

| Parameter                                           | Healthy<br>Controls | Chronic HCV<br>Patients | p-value  | Reference |
|-----------------------------------------------------|---------------------|-------------------------|----------|-----------|
| Proportion of<br>CD161+ γδ T<br>cells               | 82.1%               | 39%                     | p=0.006  | [11]      |
| Whole blood γδ<br>T cell<br>populations             | 70%                 | 40%                     | p=0.0031 | [11]      |
| Predominant Vδ<br>subset in<br>CD161+ γδ T<br>cells | Vδ2                 | Vδ1                     | p=0.0173 | [11]      |

Table 3: CD161 Expression on CD4+ T Cells in HCV Infection



| Location                                                    | Healthy<br>Donors | HCV+<br>Individuals | p-value        | Reference |
|-------------------------------------------------------------|-------------------|---------------------|----------------|-----------|
| Blood<br>(Frequency of<br>CD161+CD4+ T<br>cells)            | Higher            | Significantly lower | p=0.02         | [6]       |
| Liver (Infiltrating<br>CD4+ T cells<br>expressing<br>CD161) | Not specified     | Up to 50%           | Not applicable | [6]       |

## **CD161** Signaling Pathways

The function of **CD161** is mediated through its interaction with its ligand, the C-type lectin domain family 2 member D (CLEC2D), also known as LLT1.[12][13] This interaction can transmit both activating and inhibitory signals depending on the cellular context.

In NK cells, the ligation of **CD161** by LLT1 generally results in an inhibitory signal, suppressing cytotoxicity and cytokine secretion.[12][14] However, in T cells, the role of **CD161** signaling is more complex and appears to be co-stimulatory in some contexts.[15]

One identified signaling pathway involves the activation of acid sphingomyelinase (aSMase) upon **CD161** cross-linking.[16] This leads to the generation of ceramide, a second messenger implicated in various cellular processes including apoptosis, proliferation, and differentiation. [16]

Another pathway involves the interplay between **CD161** and the TNF receptor family member DR3. Signaling through DR3, in conjunction with IL-12 and IL-18, can potentiate the effector functions of **CD161**+ T cells, leading to robust IFN-y production.[17][18]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CD161 expression on hepatitis C virus-specific CD8+ T cells suggests a distinct pathway of T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunobiology roles of the human CD161 receptor in T cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD161-Expressing Human T Cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Hepatic fibrosis changes in patients with chronic hepatitis C infection who respond to direct-acting antivirals PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD161+CD4+ T cells are enriched in the liver during chronic hepatitis and associated with co-secretion of IL-22 and IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early and nonreversible decrease of CD161++/MAIT cells in HIV infection PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. CD161 Expression on Mucosa-Associated Invariant T Cells is Reduced in HIV-Infected Subjects Undergoing Antiretroviral Therapy Who Do Not Recover CD4+ T Cells | Pathogens and Immunity [paijournal.com]
- 10. View of CD161 Expression on Mucosa-Associated Invariant T Cells is Reduced in HIV-Infected Subjects Undergoing Antiretroviral Therapy Who Do Not Recover CD4+ T Cells [paijournal.com]
- 11. gut.bmj.com [gut.bmj.com]
- 12. What are CLEC2D inhibitors and how do they work? [synapse.patsnap.com]
- 13. sinobiological.com [sinobiological.com]
- 14. CD161 Defines a Functionally Distinct Subset of Pro-Inflammatory Natural Killer Cells -PMC [pmc.ncbi.nlm.nih.gov]



- 15. Immunobiology and conflicting roles of the human CD161 receptor in T cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CD161 (human NKR-P1A) signaling in NK cells involves the activation of acid sphingomyelinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CD161 defines effector T cells that express light and respond to TL1A-DR3 signaling -PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Immunobiology roles of the human CD161 receptor in T cells [frontiersin.org]
- To cite this document: BenchChem. [The Dichotomous Role of CD161 in HIV and HCV Infections: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569029#cd161-in-the-context-of-viral-infections-like-hiv-or-hcv]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com